molecular formula C19H21N5O3S B2464763 N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1428355-88-7

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2464763
CAS No.: 1428355-88-7
M. Wt: 399.47
InChI Key: KYAJJTXAJOQGTC-UHFFFAOYSA-N
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Description

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure combining an indole moiety, a pyrimidine ring, and a piperidine carboxamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrimidine intermediates, which are then coupled under specific conditions to form the desired compound. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the indole or pyrimidine rings are modified using different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, including halides and amines, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit kinase enzymes, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide: shares structural similarities with other indole-pyrimidine derivatives.

    This compound: is compared with compounds like indole-3-carbinol and pyrimidine-based kinase inhibitors.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and therapeutic applications.

Properties

IUPAC Name

N-(6-indol-1-ylpyrimidin-4-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-28(26,27)23-9-6-15(7-10-23)19(25)22-17-12-18(21-13-20-17)24-11-8-14-4-2-3-5-16(14)24/h2-5,8,11-13,15H,6-7,9-10H2,1H3,(H,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAJJTXAJOQGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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